

A Comparative Guide to the Efficacy of 3-Methylbenzo[d]isoxazole-Based Compounds

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Compound of Interest

Compound Name: 3-Methylbenzo[d]isoxazole

Cat. No.: B015219

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of **3-Methylbenzo[d]isoxazole**-based compounds and related isoxazole derivatives across various therapeutic areas, including oncology, antioxidant, and antibacterial applications. The data presented is compiled from recent studies to facilitate an objective evaluation of these compounds against alternative agents.

Anticancer Efficacy

3-Methylbenzo[d]isoxazole and other isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key proteins in cancer progression, such as Bromodomain and Extra-Terminal (BET) proteins, Heat Shock Protein 90 (HSP90), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

In Vitro Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various isoxazole-based compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to compare the potency of these compounds.

Compound ID	Target	Cancer Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
BET Inhibitors					
11h	BRD4	MV4-11 (Acute Myeloid Leukemia)	0.78	-	-
11r	BRD4	MV4-11 (Acute Myeloid Leukemia)	0.87	-	-
HSP90 Inhibitors					
Compound 5	HSP90	Cancer Cells (unspecified)	14	-	-
Compound 27	HSP90	Cancer Cells (unspecified)	0.27	-	-
VEGFR-2 Inhibitors					
Compound 6	VEGFR-2	HCT-116 (Colon)	9.3	Sorafenib	-
Compound 6	VEGFR-2	HepG-2 (Liver)	7.8	Sorafenib	-
Other Isoxazole Derivatives					
4c	-	IMR32 (Neuroblastoma)	3.2	Etoposide	-

4c	-	MCF-7 (Breast)	4.1	Etoposide	-
4c	-	HeLa (Cervical)	4.4	Etoposide	-
4c	-	A549 (Lung)	8.6	Etoposide	-
4f	-	Various	Promising activity	Etoposide	-

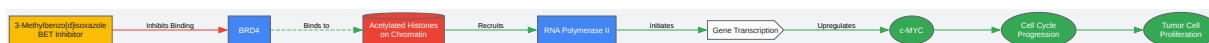
In Vivo Anticancer Efficacy

Select isoxazole derivatives have demonstrated significant tumor growth inhibition in preclinical animal models, underscoring their potential for further development.

Compound ID	Cancer Model	Animal Model	Dosing	Tumor Growth Inhibition
40f (VER-52296/NVP-AUY922)	Human colon cancer xenograft	Mice	i.p.	~50%
OTX015/MK-8628	Malignant pleural mesothelioma xenografts	Mice	-	Significant delay in cell growth

Signaling Pathways in Cancer

The anticancer effects of these isoxazole derivatives are often attributed to their ability to modulate critical signaling pathways that drive tumor growth, proliferation, and survival.



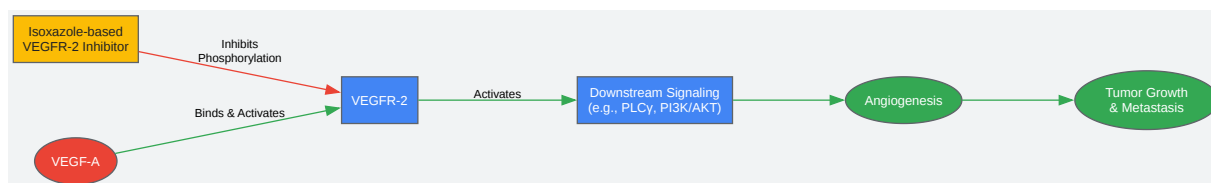
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BET Bromodomain Inhibition Pathway



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HSP90 Inhibition Pathway



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